![molecular formula C18H22N4O2 B6639905 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile](/img/structure/B6639905.png)
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile, also known as JNJ-10198409, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. JNJ-10198409 has been studied for its potential use as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is a selective inhibitor of TRPV1, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain, heat, and inflammation. 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile binds to a specific site on TRPV1 and inhibits its activity, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its selectivity for TRPV1, which allows for more specific targeting of pain and inflammation. However, one limitation of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its low aqueous solubility, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
For 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile research include further elucidation of its mechanism of action, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential use in human clinical trials. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile may have potential applications in the treatment of other conditions, such as cancer and metabolic disorders, which are also associated with TRPV1 activity.
Métodos De Síntesis
The synthesis of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile was first reported in 2009 by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves a series of chemical reactions starting with the coupling of 4-hydroxybenzonitrile with 4-bromo-1-butanol to form 4-(4-butoxy-1-hydroxybutyl)benzonitrile. This intermediate is then reacted with 1-(4-pyrazol-1-ylpiperidin-1-yl)propan-2-ol to form 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile.
Aplicaciones Científicas De Investigación
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been studied for its potential use as an analgesic and anti-inflammatory agent. TRPV1 is involved in the perception of pain, heat, and inflammation, and 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to inhibit TRPV1-mediated responses in vitro and in vivo. Studies have also shown that 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain.
Propiedades
IUPAC Name |
4-[2-hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-12-15-2-4-18(5-3-15)24-14-17(23)13-21-10-6-16(7-11-21)22-9-1-8-20-22/h1-5,8-9,16-17,23H,6-7,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBPPCNKFNRGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=N2)CC(COC3=CC=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.